3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C14H10Cl2N2O It is a derivative of benzamide, featuring a dichlorinated benzene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-pyridinemethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The pyridine moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluopicolide: A fungicide with a similar structure, used in agriculture to control diseases caused by oomycetes.
3,5-Dichloropyridine: A related compound with applications in organic synthesis.
Uniqueness
3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide is unique due to its specific combination of a dichlorinated benzene ring and a pyridine moiety. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
80819-05-2 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3,5-dichloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H,17,18) |
InChI Key |
OSSNWEVMHJTGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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